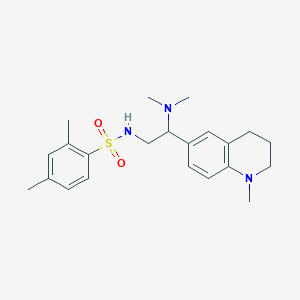![molecular formula C19H20ClN3O3S B2771392 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide CAS No. 477711-52-7](/img/structure/B2771392.png)
4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C19H20ClN3O3S . It has an average mass of 405.898 Da and a mono-isotopic mass of 405.091400 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a benzenesulfonamide group via an ethyl chain . The pyrazole ring is substituted with a chlorine atom and a phenoxy group .Physical and Chemical Properties Analysis
This compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Synthetic Approaches : Research has led to the synthesis of various benzenesulfonamide derivatives, including pyrazole and pyrazoline types, by reacting α,β-unsaturated aldehydes or ketones with phenylhydrazine hydrate or similar hydrazine derivatives. These reactions are often followed by aromatization to achieve the desired structural features for further functionalization (Çetin Bayrak, 2021; S. Y. Hassan, 2013).
Chemical Modifications for Enhanced Properties : Various derivatives have been synthesized to explore different biological activities, demonstrating the versatility of the core structure in chemical modifications. For example, the incorporation of the SO2NHCOEt group has been achieved, indicating the potential for structural optimization for specific applications (Çetin Bayrak, 2021).
Biological Activities and Potential Therapeutic Applications
Antimicrobial Activity : Several studies have synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated their antimicrobial activities against a range of pathogens. These compounds have shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (S. Y. Hassan, 2013).
Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy, a treatment modality for cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Anticancer and Enzyme Inhibition : Benzenesulfonamide derivatives have also been explored for their cytotoxic and carbonic anhydrase inhibitory effects. These studies aim at discovering new therapeutic agents with potential anticancer properties, demonstrating selectivity and potency against specific cancer cell lines or enzyme isoforms (H. Gul et al., 2016).
Anti-inflammatory and Analgesic Activities : Research into the synthesis of benzenesulfonamide derivatives and their biological evaluation has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. These findings suggest potential applications in the treatment of chronic pain and inflammation-related disorders (J. Sławiński, Z. Brzozowski, 2006).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-14-18(19(23(2)22-14)26-16-6-4-3-5-7-16)12-13-21-27(24,25)17-10-8-15(20)9-11-17/h3-11,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGGTYAATFHXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2771311.png)
![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)
![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)
![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)


![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)
![3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2771327.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)
![2-Cyclohexyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2771332.png)
